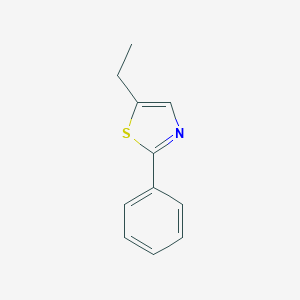
Thiazole, 5-ethyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazoles are a class of heterocyclic organic compounds that are widely used in medicinal chemistry for their diverse biological activities. Among them, 5-ethyl-2-phenyl-thiazole (ETPT) has been gaining attention due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of Thiazole, 5-ethyl-2-phenyl- is not fully understood, but it is believed to involve multiple targets. Studies have shown that Thiazole, 5-ethyl-2-phenyl- can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication and transcription. Thiazole, 5-ethyl-2-phenyl- also inhibits the NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and immune response. In cancer cells, Thiazole, 5-ethyl-2-phenyl- induces apoptosis by activating the intrinsic pathway and inhibiting the AKT/mTOR signaling pathway.
Efectos Bioquímicos Y Fisiológicos
Thiazole, 5-ethyl-2-phenyl- has been shown to have various biochemical and physiological effects, depending on the target cell or organism. In bacterial cells, Thiazole, 5-ethyl-2-phenyl- inhibits DNA replication and transcription, leading to growth inhibition and cell death. In mammalian cells, Thiazole, 5-ethyl-2-phenyl- has been found to modulate the expression of genes involved in inflammation, apoptosis, and cell cycle regulation. Thiazole, 5-ethyl-2-phenyl- also exhibits antioxidant activity, which may contribute to its anti-inflammatory and anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Thiazole, 5-ethyl-2-phenyl- is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. Thiazole, 5-ethyl-2-phenyl- also exhibits potent anti-inflammatory and anticancer effects, which may have therapeutic implications in various diseases. However, one of the limitations of Thiazole, 5-ethyl-2-phenyl- is its low solubility in water, which may affect its bioavailability and limit its use in vivo. In addition, further studies are needed to elucidate the mechanism of action of Thiazole, 5-ethyl-2-phenyl- and its potential side effects.
Direcciones Futuras
There are several future directions for the research on Thiazole, 5-ethyl-2-phenyl-. One of the areas of interest is the development of new antibiotics based on Thiazole, 5-ethyl-2-phenyl-, which may overcome the problem of antibiotic resistance. Another area of research is the identification of the molecular targets of Thiazole, 5-ethyl-2-phenyl- and the elucidation of its mechanism of action. In addition, further studies are needed to evaluate the safety and efficacy of Thiazole, 5-ethyl-2-phenyl- in vivo, as well as its potential applications in the treatment of various diseases.
Conclusion
In conclusion, Thiazole, 5-ethyl-2-phenyl- is a promising compound with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Its mechanism of action is not fully understood, but it is believed to involve multiple targets. Thiazole, 5-ethyl-2-phenyl- has potential applications in drug discovery and development, particularly in the areas of antibiotic, anti-inflammatory, and anticancer drug development. Further studies are needed to elucidate its mechanism of action and evaluate its safety and efficacy in vivo.
Métodos De Síntesis
Thiazole, 5-ethyl-2-phenyl- can be synthesized by the reaction of ethyl isothiocyanate with acetophenone in the presence of a base such as sodium hydroxide. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Thiazole, 5-ethyl-2-phenyl- has been extensively studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Thiazole, 5-ethyl-2-phenyl- also exhibits potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, Thiazole, 5-ethyl-2-phenyl- has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer drug development.
Propiedades
Número CAS |
10045-49-5 |
|---|---|
Nombre del producto |
Thiazole, 5-ethyl-2-phenyl- |
Fórmula molecular |
C11H11NS |
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
5-ethyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H11NS/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Clave InChI |
QRDONIWIOXKQKB-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(S1)C2=CC=CC=C2 |
SMILES canónico |
CCC1=CN=C(S1)C2=CC=CC=C2 |
Sinónimos |
5-Ethyl-2-phenylthiazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



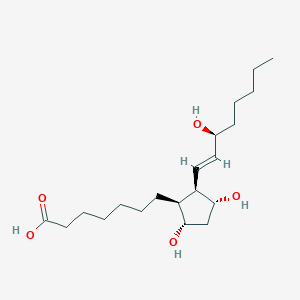
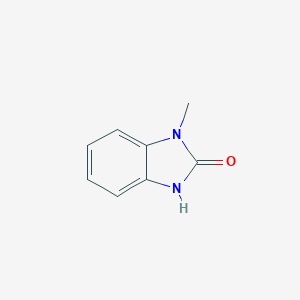
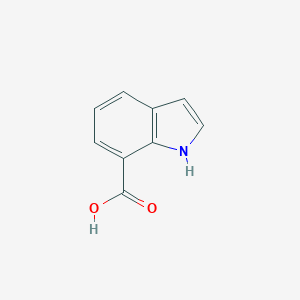
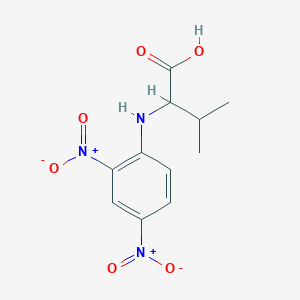
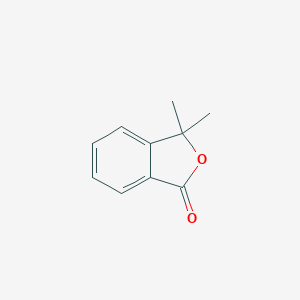

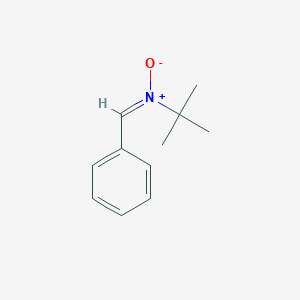
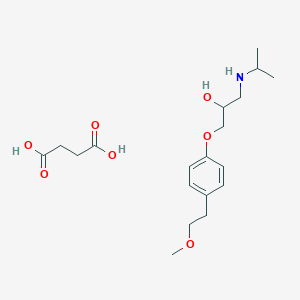
![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)
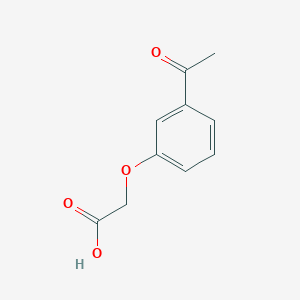
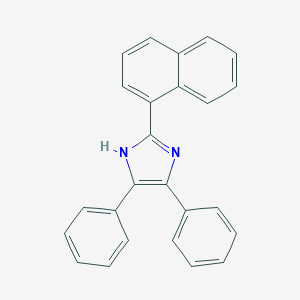
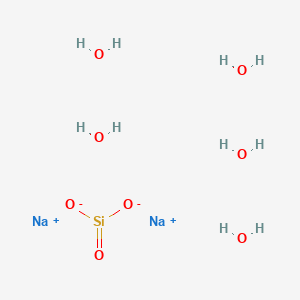
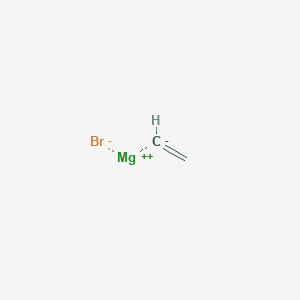
![9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester](/img/structure/B159208.png)